molecular formula C6H8O B1200238 7-Oxabicyclo[4.1.0]hept-3-ene CAS No. 6253-27-6

7-Oxabicyclo[4.1.0]hept-3-ene

Cat. No.: B1200238
CAS No.: 6253-27-6
M. Wt: 96.13 g/mol
InChI Key: QLQSJLSVPZCPPZ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]hept-3-ene, also known as this compound, is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Transformation : It can be prepared by the Diels-Alder reaction using 3-methylthiofuran as a diene component. A chiral titanium catalyst can promote this reaction with good enantioselectivity. The cycloadducts are then converted to highly functionalized cyclohexenols (Yamamoto & Narasaka, 1995).

  • Spectral Analysis : Its infrared and Raman spectra have been recorded, revealing insights into its molecular structure. The low frequency ring puckering mode of these molecules has been analyzed in detail (Durig, Lopata, & Carreira, 1975).

  • Conformation Studies : Studies on the microwave spectrum of 7-Oxabicyclo[4.1.0]hept-3-ene have indicated that the molecule has a boat conformation (Chao, Cook, & Malloy, 1978).

  • Antimicrobial and Antioxidant Properties : Some derivatives of 7-Oxabicyclo[2.2.1]hept-5-en-2-yl have been synthesized and screened for their antibacterial and antioxidant activities (Dhanapal et al., 2013).

  • Platinum-Catalyzed Cyclization : Its derivatives have been utilized in oxidative ring opening to form oxepane derivatives, and in acid-catalyzed opening of the cyclopropane ring to produce dihydrobenzofurans or 3,4-dihydro-2H-chromenes (Nevado, Ferrer, & Echavarren, 2004).

  • Molecular Rearrangements : The compound undergoes rearrangement under certain conditions, providing insights into the migratory preferences of alkyl groups involved in Wagner-Meerwein 1,2-bond shifts (Campbell, Sainsbury, & West, 1987).

  • Polymerization Precursor : It has been prepared as a precursor for substrates used in ring opening metathesis polymerization (ROMP) (Schueller, Manning, & Kiessling, 1996).

  • Crystal Structure Analysis : The crystal structure of its derivatives has been characterized, providing valuable information for the development of new materials (Vera et al., 2007).

  • Complexity in Synthesis : The compound has been used in total syntheses, showing rapid formation of complexity in natural product synthesis (Schindler & Carreira, 2009).

  • Thermochemical Properties : Its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, have been calculated using density functional methods, which is essential for understanding its behavior in various chemical processes (Bozzelli, Rajasekaran, & Hur, 2006).

Safety and Hazards

7-Oxabicyclo[4.1.0]hept-3-ene is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It’s known that the compound has been used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a specific biological target.

Mode of Action

The mode of action of 7-Oxabicyclo[41It’s known that the molecule has a boat conformation , which could influence its interactions with other molecules. More research is needed to fully understand how 7-Oxabicyclo[4.1.0]hept-3-ene interacts with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound can be used as an intermediate in the synthesis of other compounds , suggesting that it may play a role in various chemical reactions.

Result of Action

It’s known that the compound can be used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions.

Biochemical Analysis

Biochemical Properties

7-Oxabicyclo[4.1.0]hept-3-ene plays a significant role in biochemical reactions, particularly those involving epoxide hydrolases. These enzymes catalyze the hydrolysis of epoxides to form diols, which are more water-soluble and less reactive. The interaction between this compound and epoxide hydrolases is crucial for detoxifying reactive epoxide intermediates in metabolic pathways. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates, including drugs and xenobiotics .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of epoxide hydrolases and cytochrome P450 enzymes. These interactions can lead to changes in gene expression and cellular metabolism. For instance, the hydrolysis of this compound by epoxide hydrolases can result in the formation of diols, which may act as signaling molecules or metabolic intermediates . Furthermore, the oxidative metabolism of this compound by cytochrome P450 enzymes can generate reactive oxygen species, which can impact cellular redox balance and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active site of epoxide hydrolases, leading to the hydrolysis of the epoxide ring and the formation of diols . This reaction is essential for the detoxification of reactive epoxide intermediates. Additionally, this compound can interact with cytochrome P450 enzymes, where it undergoes oxidative metabolism to form various metabolites . These interactions can result in the activation or inhibition of specific metabolic pathways, depending on the nature of the metabolites formed.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . The hydrolysis of this compound by epoxide hydrolases can lead to the gradual accumulation of diols, which may have different biological activities compared to the parent compound . Additionally, the oxidative metabolism of this compound by cytochrome P450 enzymes can produce reactive metabolites that may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in gene expression and cellular metabolism . Studies have shown that high doses of this compound can result in toxic effects, including oxidative stress and cellular damage . These effects are likely due to the generation of reactive oxygen species and other reactive metabolites during the oxidative metabolism of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by epoxide hydrolases and cytochrome P450 enzymes. The hydrolysis of this compound by epoxide hydrolases results in the formation of diols, which can be further metabolized or excreted . Additionally, the oxidative metabolism of this compound by cytochrome P450 enzymes can produce a variety of metabolites, some of which may be reactive and contribute to cellular toxicity . These metabolic pathways are essential for the detoxification and elimination of the compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated by transport proteins . Once inside the cell, this compound can bind to intracellular proteins, which may affect its localization and accumulation . The distribution of this compound within tissues is also influenced by its metabolic stability and the presence of specific enzymes that can metabolize it .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular organelles and proteins. This compound can be localized to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . Additionally, this compound can be found in the cytoplasm, where it may interact with epoxide hydrolases and other metabolic enzymes . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSJLSVPZCPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978121
Record name 7-Oxabicyclo[4.1.0]hept-3-ene
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URL https://comptox.epa.gov/dashboard/DTXSID70978121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6253-27-6
Record name 7-Oxabicyclo[4.1.0]hept-3-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6253-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Epoxycyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Epoxycyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Epoxycyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxabicyclo[4.1.0]hept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 7-Oxabicyclo[4.1.0]hept-3-ene?

A1: this compound is a bicyclic organic compound consisting of a cyclohexene ring fused to an oxirane (epoxide) ring. Its molecular formula is C6H8O.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have extensively studied the spectroscopic properties of this compound. Its infrared (IR) and Raman spectra have been recorded, particularly focusing on the low-frequency ring puckering mode. [] Additionally, its microwave spectrum has been analyzed to determine its rotational constants and dipole moment. [] These spectroscopic studies provide valuable information about the molecule's structure and conformational dynamics.

Q3: How does the conformation of this compound influence its properties?

A3: Research indicates that this compound adopts a boat conformation. [] This conformation, determined through microwave spectroscopy and dipole moment analysis, plays a crucial role in its interactions with other molecules and influences its potential biological activity.

Q4: Has computational chemistry been employed to study this compound and its derivatives?

A4: Yes, computational methods like Density Functional Theory (DFT) have been applied to study the thermochemical properties of this compound and related oxabicycloheptenes. [] These calculations provide insights into their enthalpy of formation, entropy, heat capacity, and other thermodynamic parameters, which are essential for understanding their reactivity and behavior.

Q5: Are there any studies on the potential biological activity of this compound derivatives?

A5: While this compound itself has not been extensively studied for biological activity, some research explores the potential of its derivatives. One study investigated hydrazones derived from a related compound, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, as potential inhibitors of the COVID-19 main protease using molecular docking and DFT studies. [] These computational methods provide a preliminary assessment of their potential antiviral activity, highlighting the possible applications of such derivatives in medicinal chemistry.

Q6: Have natural products containing the this compound scaffold been discovered?

A6: Yes, natural products featuring the this compound core structure have been isolated from various sources. For instance, oligosporon and its derivatives, isolated from the nematode-trapping fungus Arthrobotrys oligospora, exhibit this structural motif. [] These naturally occurring compounds, characterized by spectroscopic techniques and their absolute configurations determined through circular dichroic spectroscopy, demonstrate the relevance of this scaffold in natural product chemistry and its potential biological significance.

Q7: What are the potential applications of this compound and its derivatives?

A7: While research is ongoing, the unique structural features of this compound and its derivatives suggest potential applications in various fields:

  • Medicinal Chemistry: As demonstrated by the computational study on COVID-19 main protease inhibitors, derivatives of this compound could be explored for antiviral drug development. []

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